Cas no 2287339-69-7 ([3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)

[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a fluorinated bicyclic compound featuring a unique [1.1.1]pentane scaffold, which imparts structural rigidity and enhanced metabolic stability. The presence of a 3-fluoro-4-methoxyphenyl moiety contributes to its potential as an intermediate in pharmaceutical and agrochemical synthesis, offering improved binding affinity and selectivity in target interactions. The hydroxymethyl group provides a versatile handle for further functionalization, enabling derivatization for applications in drug discovery and material science. Its compact, three-dimensional architecture makes it valuable for exploring sterically constrained bioactive molecules. The compound’s stability and synthetic adaptability position it as a promising building block for developing novel small-molecule therapeutics and functional materials.
[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol structure
2287339-69-7 structure
Product Name:[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
CAS No:2287339-69-7
MF:C13H15FO2
MW:222.255407571793
CID:6019753
PubChem ID:137945423
Update Time:2025-05-22

[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2287339-69-7
    • [3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
    • EN300-6760994
    • [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
    • Inchi: 1S/C13H15FO2/c1-16-11-3-2-9(4-10(11)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
    • InChI Key: PZQHRDQFLPZOBI-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C12CC(CO)(C1)C2)OC

Computed Properties

  • Exact Mass: 222.10560788g/mol
  • Monoisotopic Mass: 222.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5Ų

[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Pricemore >>

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Additional information on [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Compound [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: A Comprehensive Overview

The compound [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287339-69-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials synthesis.

The molecular structure of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is characterized by a bicyclo[1.1.1]pentane ring system, which is a highly rigid and stable framework. This bicyclic structure is further substituted with a 3-fluoro-4-methoxyphenyl group, introducing electronic and steric effects that can significantly influence the compound's reactivity and biological activity. The presence of the methoxy group (-OCH₃) at the para position of the phenyl ring enhances the molecule's solubility in polar solvents, while the fluoro group at the meta position contributes to its lipophilicity, making it an ideal candidate for various chemical modifications.

Recent studies have highlighted the potential of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. Researchers have demonstrated that this compound can be efficiently converted into derivatives that exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in the treatment of inflammatory diseases.

In addition to its pharmacological applications, [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has shown promise in materials science as a building block for constructing advanced polymers and nanomaterials. Its rigid bicyclic structure provides excellent mechanical properties, making it suitable for applications in high-performance composites and electronic materials.

The synthesis of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity.

Furthermore, computational studies using molecular docking and quantum mechanics have provided insights into the interaction patterns of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol with various biological targets, such as G-protein coupled receptors (GPCRs) and kinase enzymes. These studies have revealed that the compound's unique structure allows for selective binding to specific receptor sites, making it a valuable tool in drug discovery.

In conclusion, [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287339-69-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its structural features, combined with recent research findings, position it as a key player in advancing both pharmacological treatments and material innovations.

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